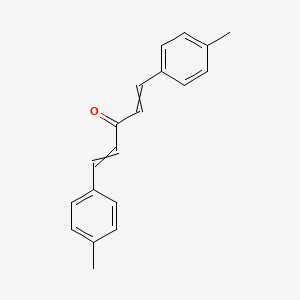

Bis-(4-methylstyryl) ketone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C19H18O |

|---|---|

Molecular Weight |

262.3 g/mol |

IUPAC Name |

1,5-bis(4-methylphenyl)penta-1,4-dien-3-one |

InChI |

InChI=1S/C19H18O/c1-15-3-7-17(8-4-15)11-13-19(20)14-12-18-9-5-16(2)6-10-18/h3-14H,1-2H3 |

InChI Key |

GPAAWNJDOIZWQD-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)C=CC(=O)C=CC2=CC=C(C=C2)C |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Bis-(4-methylstyryl) ketone: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and structure of bis-(4-methylstyryl) ketone, a noteworthy organic compound with potential applications in various scientific fields. This document details its synthesis, physicochemical characteristics, and spectroscopic profile, offering valuable insights for professionals in research and development.

Chemical Structure and Identification

This compound, systematically named (1E,4E)-1,5-bis(4-methylphenyl)penta-1,4-dien-3-one, is a symmetrical α,β-unsaturated ketone. Its structure features a central ketone group conjugated with two styryl moieties, each substituted with a methyl group at the para position of the phenyl ring.

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for understanding the compound's behavior in various experimental and industrial settings.

| Property | Value | Reference |

| IUPAC Name | (1E,4E)-1,5-bis(4-methylphenyl)penta-1,4-dien-3-one | [1][2] |

| Synonyms | Bis(p-methylstyryl) ketone, Di(p-xylidene)acetone | |

| CAS Number | 621-98-7 | [2][3][4] |

| Molecular Formula | C₁₉H₁₈O | [1][3][4] |

| Molecular Weight | 262.35 g/mol | [2][3] |

| Appearance | Yellow solid | [5] |

| Melting Point | 176-179 °C | [5] |

| Boiling Point | 430.4 °C at 760 mmHg (Predicted) | [2] |

| Density | 1.068 g/cm³ (Predicted) | [2] |

| Flash Point | 188.6 °C (Predicted) | [2] |

| logP | 4.60 (Predicted) | [2] |

| Topological Polar Surface Area | 17.1 Ų | [2] |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is typically achieved through a Claisen-Schmidt condensation reaction between p-tolualdehyde and acetone (B3395972) in the presence of a base.

Materials:

-

p-Tolualdehyde

-

Acetone

-

Sodium hydroxide (B78521) (NaOH)

-

Distilled water

Procedure:

-

A solution of sodium hydroxide (2.0 g) in a mixture of water (20 mL) and ethanol (15 mL) is prepared in a flask and cooled to 20-25°C.

-

A mixture of p-tolualdehyde (2.4 g, 0.02 mol) and acetone (0.58 g, 0.01 mol) is prepared.

-

Half of the aldehyde-ketone mixture is added to the stirred sodium hydroxide solution. The temperature is maintained at 20-25°C.

-

After 15 minutes of continuous stirring, the remaining half of the aldehyde-ketone mixture is added.

-

The reaction mixture is stirred for an additional 2-3 hours at the same temperature.

-

The resulting yellow precipitate is collected by filtration.

-

The precipitate is washed thoroughly with cold water until the washings are neutral to litmus.

-

The crude product is dried and can be further purified by recrystallization from a suitable solvent such as ethanol or ethyl acetate.

Caption: Experimental workflow for the synthesis of this compound.

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and purity assessment of this compound. Below is a summary of expected spectroscopic data based on its chemical structure and data from analogous compounds.

| Spectroscopic Technique | Expected Data |

| ¹H-NMR (CDCl₃, 400 MHz) | δ (ppm): ~7.5 (d, 4H, Ar-H), ~7.2 (d, 4H, Ar-H), ~7.0 (d, 2H, =CH), ~6.9 (d, 2H, =CH), ~2.4 (s, 6H, -CH₃) |

| ¹³C-NMR (CDCl₃, 100 MHz) | δ (ppm): ~188 (C=O), ~142 (Ar-C), ~140 (Ar-C-CH₃), ~132 (Ar-C), ~129 (Ar-CH), ~128 (Ar-CH), ~126 (=CH), ~21 (-CH₃) |

| FT-IR (KBr, cm⁻¹) | ~3050 (Ar C-H stretch), ~2920 (Aliphatic C-H stretch), ~1650 (C=O stretch, conjugated), ~1600 (C=C stretch), ~1510 (Ar C=C stretch), ~820 (p-disubstituted benzene (B151609) C-H bend) |

| UV-Vis (Ethanol) | λ_max ~350-370 nm |

Note: The NMR and IR data are predicted values and may vary slightly from experimentally obtained results. The UV-Vis absorption maximum is an estimate based on the extended conjugation of the molecule.

Conclusion

This technical guide has provided a detailed overview of the chemical properties, structure, and synthesis of this compound. The information presented, including the structured data tables and experimental workflow, serves as a valuable resource for researchers and professionals engaged in chemical synthesis, materials science, and drug development. Further experimental investigation into its spectroscopic characteristics and potential applications is warranted to fully explore the capabilities of this compound.

References

- 1. spectrabase.com [spectrabase.com]

- 2. Solved This is the "C NMR spectrum of the true product of | Chegg.com [chegg.com]

- 3. (1E,4E)-1,5-Bis(4-methylphenyl)penta-1,4-dien-3-one - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. (1E,4E)-1,5-Di-p-tolylpenta-1,4-dien-3-one|CAS 621-98-7 [benchchem.com]

Spectroscopic and Structural Elucidation of Bis-(4-methylstyryl) ketone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and structural properties of Bis-(4-methylstyryl) ketone, scientifically known as (1E,4E)-1,5-bis(4-methylphenyl)penta-1,4-dien-3-one. This symmetrical diarylpentanoid, a member of the chalcone (B49325) family, is a valuable scaffold in medicinal chemistry and materials science. This document outlines the key spectroscopic data (NMR, IR, and Mass Spectrometry), a detailed experimental protocol for its synthesis, and visual representations of its structure and analytical workflows.

Spectroscopic Data

The following sections summarize the expected spectroscopic data for this compound based on the analysis of structurally similar chalcones and dibenzylideneacetone (B150790) derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The expected chemical shifts for this compound in a suitable solvent like CDCl₃ are presented below.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.5 - 7.2 | Multiplet | 8H | Aromatic protons (ortho and meta to the styryl group) |

| ~ 7.0 - 6.8 | Doublet | 4H | Vinylic protons (α and β to the carbonyl group) |

| ~ 2.4 | Singlet | 6H | Methyl protons (-CH₃) |

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~ 188 - 190 | Carbonyl carbon (C=O) |

| ~ 145 - 120 | Aromatic and Vinylic carbons |

| ~ 21 | Methyl carbon (-CH₃) |

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The characteristic absorption bands for this compound are detailed below.

Table 3: Predicted IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3100 - 3000 | Medium | Aromatic and Vinylic C-H stretch |

| ~ 1660 - 1640 | Strong | C=O stretch (conjugated ketone) |

| ~ 1610 - 1580 | Medium-Strong | C=C stretch (aromatic and vinylic) |

| ~ 820 - 800 | Strong | para-disubstituted C-H bend (out-of-plane) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (C₁₉H₁₈O, Molecular Weight: 262.35 g/mol ), the expected fragmentation is characteristic of chalcones.

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Interpretation |

| 262 | [M]⁺ (Molecular ion) |

| 247 | [M - CH₃]⁺ |

| 171 | [M - C₇H₇]⁺ (Loss of tolyl group) |

| 145 | [M - C₉H₉O]⁺ (Loss of methylstyryl ketone fragment) |

| 117 | [C₉H₉]⁺ (Methylstyryl cation) |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

Experimental Protocols

Synthesis of this compound

This compound can be synthesized via a Claisen-Schmidt condensation reaction.

Materials:

-

4-methylbenzaldehyde (B123495) (2.2 equivalents)

-

Acetone (B3395972) (1.0 equivalent)

-

Sodium hydroxide (B78521) (or other suitable base)

-

Ethanol (B145695) (or other suitable solvent)

-

Deionized water

-

Hydrochloric acid (for neutralization)

Procedure:

-

A solution of sodium hydroxide in a mixture of ethanol and water is prepared in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath.

-

A solution of 4-methylbenzaldehyde and acetone in ethanol is added dropwise to the cooled base solution with continuous stirring.

-

The reaction mixture is stirred at room temperature for a specified period (typically several hours) until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).

-

The resulting precipitate is collected by vacuum filtration and washed with cold water until the washings are neutral.

-

The crude product is then recrystallized from a suitable solvent (e.g., ethanol) to yield pure this compound as a crystalline solid. The melting point of the pure compound is reported to be in the range of 176-179 °C.[1]

Spectroscopic Analysis

NMR Spectroscopy:

-

¹H and ¹³C NMR spectra are recorded on a 300 MHz or higher field NMR spectrometer.

-

Samples are typically dissolved in deuterated chloroform (B151607) (CDCl₃) with tetramethylsilane (B1202638) (TMS) as an internal standard.

IR Spectroscopy:

-

IR spectra are recorded using a Fourier-transform infrared (FTIR) spectrometer.

-

Samples can be analyzed as a KBr pellet or as a thin film on a salt plate.

Mass Spectrometry:

-

Mass spectra are obtained using an electron ionization (EI) or electrospray ionization (ESI) mass spectrometer.

Visualizations

Molecular Structure

The crystal structure of (1E,4E)-1,5-bis(4-methylphenyl)penta-1,4-dien-3-one has been determined by X-ray crystallography.[2][3]

Caption: 2D representation of this compound.

Experimental Workflow

The general workflow for the synthesis and characterization of this compound is depicted below.

Caption: Synthesis and analysis workflow.

Mass Spectrometry Fragmentation Pathway

A plausible fragmentation pathway for this compound in mass spectrometry is shown below.

Caption: Key fragmentation of this compound.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Core Physical and Chemical Properties of (1E,4E)-1,5-Di-p-tolylpenta-1,4-dien-3-one (CAS 621-98-7)

This technical guide provides a comprehensive overview of the physical and chemical properties of (1E,4E)-1,5-Di-p-tolylpenta-1,4-dien-3-one, a symmetrical diarylpentanoid. The information is curated for professionals in research and development, with a focus on data presentation, experimental methodologies, and conceptual visualizations to support further investigation and application of this compound.

Chemical Identity and Structure

-

CAS Number: 621-98-7

-

Chemical Name: (1E,4E)-1,5-Di-p-tolylpenta-1,4-dien-3-one

-

Synonyms: 1,5-bis(4-methylphenyl)penta-1,4-dien-3-one, Bis(4-methylstyryl) ketone

-

Molecular Formula: C₁₉H₁₈O

-

Molecular Weight: 262.35 g/mol

-

Chemical Structure:

Physical and Chemical Properties

The physical and chemical properties of (1E,4E)-1,5-Di-p-tolylpenta-1,4-dien-3-one are summarized in the table below. It is important to note that some of the data are predicted values from computational models and should be confirmed by experimental analysis.

| Property | Value | Source |

| Physical State | Yellow solid | [1] |

| Melting Point | 176-179 °C | [1] |

| Boiling Point | 430.4 ± 34.0 °C (Predicted) | [2] |

| Density | 1.068 ± 0.06 g/cm³ (Predicted) | [3] |

| Flash Point | 188.6 °C (Predicted) | |

| Solubility | Soluble in organic solvents. | [4] |

| LogP | 4.59910 (Predicted) | [2] |

| PSA | 17.07000 (Predicted) | [2] |

| Refractive Index | 1.629 (Predicted) |

Synthesis Methodology: Claisen-Schmidt Condensation

The primary method for synthesizing (1E,4E)-1,5-Di-p-tolylpenta-1,4-dien-3-one is the Claisen-Schmidt condensation. This reaction involves the base-catalyzed condensation of an aromatic aldehyde (p-tolualdehyde) with a ketone (acetone).[5][6]

-

Reactant Preparation: A solution of p-tolualdehyde (2 equivalents) and acetone (B3395972) (1 equivalent) is prepared in a suitable solvent, typically ethanol (B145695) or a mixture of ethanol and water.

-

Base Addition: A solution of a strong base, such as sodium hydroxide (B78521) or potassium hydroxide, is added dropwise to the reactant mixture with constant stirring. The reaction is typically carried out at room temperature.

-

Reaction Monitoring: The reaction progress is monitored by observing the formation of a precipitate. The mixture is stirred for a specified period to ensure complete reaction.

-

Isolation of Product: The precipitated product is collected by vacuum filtration and washed with cold water to remove any remaining base and other water-soluble impurities.

-

Purification: The crude product is purified by recrystallization from a suitable solvent, such as ethanol or ethyl acetate, to yield the pure (1E,4E)-1,5-Di-p-tolylpenta-1,4-dien-3-one.[7]

-

Characterization: The structure and purity of the final product are confirmed using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and IR spectroscopy, as well as by melting point determination.

Caption: Workflow of Claisen-Schmidt Condensation.

Experimental Protocols for Physical and Chemical Properties

-

Sample Preparation: A small amount of the finely powdered, dry solid is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. The assembly is then placed in a melting point apparatus (e.g., Thiele tube or a digital melting point apparatus).

-

Heating: The apparatus is heated slowly and steadily, at a rate of 1-2 °C per minute near the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire solid has melted (T₂) are recorded. The melting point is reported as the range T₁ - T₂.[8][9][10]

-

Mass Measurement: The mass of a sample of the solid is accurately determined using an analytical balance.

-

Volume Measurement: A graduated cylinder is partially filled with water, and the initial volume (V₁) is recorded. The weighed solid is then carefully added to the graduated cylinder, ensuring it is fully submerged and no air bubbles are trapped. The final volume (V₂) is recorded.

-

Calculation: The volume of the solid is the difference between the final and initial volumes (V = V₂ - V₁). The density (ρ) is then calculated using the formula: ρ = mass / V.[11][12]

-

Solution Preparation: A solution of the compound is prepared in a suitable solvent with a known refractive index.

-

Calibration: The refractometer is calibrated using a standard liquid with a known refractive index at a specific temperature (usually 20 °C).

-

Measurement: A few drops of the sample solution are placed on the prism of the refractometer.

-

Reading: The refractive index is read from the instrument's scale. The temperature at which the measurement is taken should be recorded, as the refractive index is temperature-dependent.[13][14]

-

Apparatus: A Cleveland Open-Cup (COC) apparatus is typically used.

-

Sample Preparation: The solid sample is heated until it becomes a liquid and then placed in the test cup of the apparatus.

-

Heating: The sample is heated at a slow, constant rate.

-

Ignition Test: A small test flame is passed across the cup at specified intervals.

-

Observation: The flash point is the lowest temperature at which the application of the test flame causes the vapors above the liquid to ignite.[12][15]

Potential Biological Activity and Signaling Pathways

Derivatives of 1,5-diaryl-1,4-pentadien-3-one have shown promise as both anticancer and antiviral agents.[8][16] The core structure is believed to be a key pharmacophore responsible for this biological activity.

Studies on related diarylpentanoids have indicated that these compounds can induce apoptosis (programmed cell death) in cancer cells. The proposed mechanism involves the modulation of cellular stress response pathways.

Caption: Conceptual Anticancer Signaling Pathway.

Research on similar 1,4-pentadien-3-one (B1670793) derivatives suggests they can inhibit the replication of certain viruses. The mechanism may involve the inhibition of viral entry into host cells or interference with viral replication machinery.[9][16]

Caption: Conceptual Antiviral Action Workflow.

Conclusion

(1E,4E)-1,5-Di-p-tolylpenta-1,4-dien-3-one is a compound with well-defined physical and chemical properties that can be synthesized through a straightforward Claisen-Schmidt condensation. Its structural backbone is a promising scaffold for the development of novel therapeutic agents, particularly in the fields of oncology and virology. This guide provides a foundational understanding for researchers to further explore the potential applications of this and related compounds. Further experimental validation of the predicted properties and detailed mechanistic studies of its biological activities are warranted.

References

- 1. mdpi.com [mdpi.com]

- 2. A Facile Solvent Free Claisen-Schmidt Reaction: Synthesis of α,α′-bis-(Substituted-benzylidene)cycloalkanones and α,α′-bis-(Substituted-alkylidene)cycloalkanones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. (1E,4E)-1,5-Di-p-tolylpenta-1,4-dien-3-one|CAS 621-98-7 [benchchem.com]

- 5. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. 1,5-Diaryl-3-oxo-1,4-pentadienes: A Case for Antineoplastics with Multiple Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design, synthesis, antiviral bioactivities and interaction mechanisms of penta-1,4-diene-3-one oxime ether derivatives containing a quinazolin-4(3H)-one scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Computational and pharmacological investigation of novel 1,5-diaryl-1,4-pentadien-3-one derivatives for analgesic, anti-inflammatory and anticancer potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. kbcc.cuny.edu [kbcc.cuny.edu]

- 11. chm.uri.edu [chm.uri.edu]

- 12. athabascau.ca [athabascau.ca]

- 13. faculty.weber.edu [faculty.weber.edu]

- 14. knowledge.reagecon.com [knowledge.reagecon.com]

- 15. Synthesis and Antiviral Activity of Novel 1,4-Pentadien-3-one Derivatives Containing a 1,3,4-Thiadiazole Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Anti-Cancer Mechanisms of Diarylpentanoid MS17 (1,5-Bis(2-hydroxyphenyl)-1,4-pentadiene-3-one) in Human Colon Cancer Cells: A Proteomics Approach - PMC [pmc.ncbi.nlm.nih.gov]

The Dawn of a New Therapeutic Avenue: A Technical Guide to the Discovery and Isolation of Novel Bis-Styryl Ketones

For Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents with enhanced efficacy and selectivity is a perpetual endeavor in the field of drug discovery. Among the myriad of chemical scaffolds explored, bis-styryl ketones, a class of compounds characterized by two styryl groups flanking a central ketone, have emerged as a promising area of research. Their diverse biological activities, ranging from anti-inflammatory to anticancer effects, have positioned them as attractive candidates for further development. This technical guide provides an in-depth overview of the discovery, isolation, and biological evaluation of novel bis-styryl ketones, with a focus on a recently synthesized series of bis-sydnone styryl ketone hybrids.

Unveiling the Potential: Synthesis and Characterization

The journey from concept to a tangible compound begins with synthesis. A recent study highlights the successful synthesis of novel bis-sydnone styryl ketones, which are molecules containing two sydnone (B8496669) rings linked via an α,β-unsaturated ketone.[1][2] The synthesis of these compounds is a multi-step process, meticulously designed to yield the desired chemical architecture. The structural integrity of the synthesized compounds was rigorously confirmed using a battery of analytical techniques, including Fourier Transform Infrared Spectroscopy (FTIR), Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), and Time-of-Flight Mass Spectrometry (ToF-MS).[1][2]

A logical workflow for the synthesis of these novel compounds is depicted below.

Caption: Synthetic workflow for bis-sydnone styryl ketones.

Isolating the Prize: Purification Methodologies

Following synthesis, the target compounds must be isolated and purified to ensure a high degree of homogeneity for subsequent biological evaluation. The purification of bis-sydnone styryl ketones typically involves standard chromatographic techniques. For instance, compounds 61 and 62 were purified by recrystallization from a mixture of ethanol (B145695) and ethyl acetate (B1210297) (1:1).[1] For compounds that are not amenable to recrystallization, column chromatography using silica (B1680970) gel 60 (0.063–0.200 mm) is employed.[1]

The general workflow for the isolation and purification of these compounds is illustrated below.

Caption: General workflow for isolation and purification.

Biological Evaluation: Uncovering Therapeutic Effects

The true value of a novel compound lies in its biological activity. The synthesized bis-sydnone styryl ketones were evaluated for their anti-inflammatory properties through an in vitro cyclooxygenase (COX) inhibition assay.[1][2] The results revealed that several compounds exhibited potent COX inhibitory effects.[1]

Quantitative Analysis of COX Inhibition

The inhibitory activity of the synthesized compounds against ovine COX-1 and COX-2 was determined. The data for the most potent compounds are summarized in the table below.

| Compound | % Inhibition of COX-1 (at 200 µM) | % Inhibition of COX-2 (at 200 µM) | Selectivity Index (SI = IC50 COX-1/IC50 COX-2) |

| 47 | 55.4 | 68.2 | - |

| 51 | 58.1 | 72.5 | - |

| 58 | 60.3 | 75.8 | - |

| 63 | 25.6 | 85.3 | High |

Data extracted from the in vitro COX inhibition assay results.[1]

Notably, compound 63 demonstrated the highest selective inhibition of COX-2, a key target in the development of anti-inflammatory drugs with reduced gastrointestinal side effects.[1][2]

Mechanism of Action: Targeting the COX-2 Signaling Pathway

The selective inhibition of COX-2 by compound 63 suggests a specific interaction with the enzyme's active site. Molecular docking studies revealed that the sydnone ring of compound 63 engages in a favorable positively charged interaction with Arginine 513 (Arg513) within the COX-2 binding pocket.[1][2] This interaction is crucial for its selective inhibitory activity. In contrast, the interaction with Histidine 513 (His513) in the COX-1 binding pocket is unfavorable, explaining its lower inhibitory effect on this isoform.[1][2]

The COX-2 signaling pathway and the proposed inhibitory action of compound 63 are depicted in the following diagram.

Caption: Inhibition of the COX-2 pathway by Compound 63.

Experimental Protocols: A Guide for Replication

To facilitate further research and validation, detailed experimental protocols are provided below.

General Synthesis of Bis-sydnone Styryl Ketones (e.g., Compounds 61-63)

A mixture of the appropriate 4-acetyl-3-arylsydnone (0.0025 mol) and an aldehyde sydnone derivative (0.0025 mol) is dissolved in ethanol.[1] To this solution, a 40% aqueous solution of sodium hydroxide (B78521) is added dropwise over a period of 30 minutes while maintaining the temperature at 5°C.[1] The reaction mixture is then stirred for 1 hour at 5°C, followed by 12 hours at room temperature.[1] The resulting precipitate is collected by filtration, washed with cold water, and dried.[1]

In Vitro COX Inhibition Assay

The inhibitory activity of the synthesized compounds against ovine COX-1 and COX-2 is determined using an enzyme immunoassay (EIA) kit. The assay is performed according to the manufacturer's instructions. The compounds are tested at a final concentration of 200 μM.[1] The percentage of inhibition is calculated by comparing the levels of prostaglandins produced in the presence of the test compound to those produced in the control wells.

Conclusion and Future Directions

The discovery and characterization of novel bis-sydnone styryl ketones, particularly compound 63 , represent a significant advancement in the search for selective COX-2 inhibitors. The detailed synthetic and purification protocols, coupled with the quantitative biological data, provide a solid foundation for further preclinical and clinical development. Future research should focus on optimizing the structure of these compounds to enhance their potency and selectivity, as well as conducting in vivo studies to evaluate their efficacy and safety profiles in relevant animal models of inflammation and pain. The exploration of other potential therapeutic applications for this class of compounds, such as in oncology, is also a promising avenue for future investigation, given the known anticancer properties of styryl ketones.[3]

References

- 1. researchgate.net [researchgate.net]

- 2. [PDF] Discovery of Bis-sydnone styryl ketone as a selective cyclooxygenase-2 inhibitor | Semantic Scholar [semanticscholar.org]

- 3. Evaluation of nuclear-substituted styryl ketones and related compounds for antitumor and cytotoxic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

Theoretical and Computational Deep Dive into Bis-(4-methylstyryl) Ketone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bis-(4-methylstyryl) ketone, a symmetrical divinyl ketone, holds significant interest in medicinal chemistry and materials science due to its conjugated π-system and potential for diverse chemical modifications. This technical guide provides a comprehensive overview of the theoretical and computational studies of its core structure, (1E,4E)-1,5-bis(4-methylphenyl)penta-1,4-dien-3-one. We delve into its molecular geometry derived from crystallographic data, and explore its electronic and spectroscopic properties through computational modeling. This document serves as a foundational resource for researchers engaged in the study and application of styryl ketones and related compounds.

Molecular Structure and Properties

This compound is a solid, yellow compound with the molecular formula C₁₉H₁₈O and a molecular weight of 262.35 g/mol .[1][2][3] Its structure is characterized by a central ketone functional group conjugated with two 4-methylstyryl moieties.

Crystal Structure and Molecular Geometry

The crystal structure of (1E,4E)-1,5-bis(4-methylphenyl)penta-1,4-dien-3-one has been determined by single-crystal X-ray diffraction.[4][5] The compound crystallizes in a monoclinic system with a non-centrosymmetric space group C2.[4][5] The key crystallographic and geometric parameters are summarized in the tables below.

Table 1: Crystal Data and Structure Refinement for this compound. [4]

| Parameter | Value |

| Empirical formula | C₁₉H₁₈O |

| Formula weight | 262.33 |

| Temperature | 296(2) K |

| Wavelength | 0.71073 Å |

| Crystal system | Monoclinic |

| Space group | C2 |

| Unit cell dimensions | a = 19.937(2) Å, b = 5.8637(5) Å, c = 14.9207(14) Å |

| α = 90°, β = 121.001(3)°, γ = 90° | |

| Volume | 1495.1(2) ų |

| Z | 4 |

| Density (calculated) | 1.165 Mg/m³ |

Table 2: Selected Bond Lengths for this compound. [4]

| Bond | Length (Å) |

| O1=C1 | 1.211(4) |

| C1–C2 | 1.480(3) |

| C2=C3 | 1.329(3) |

| C3–C4 | 1.465(3) |

Table 3: Selected Bond Angles for this compound. [4]

| Angle | Degree (°) |

| C2–C1–C2' | 116.0(2) |

| O1=C1–C2 | 122.0(2) |

| C1–C2=C3 | 127.8(2) |

The molecule exhibits a dihedral angle of 20.43(13)° between the two aromatic rings.[4][5] The crystal structure is stabilized by two intramolecular hydrogen bonds and several π–π and C—H⋯π interactions.[4][5]

Computational Studies

Due to the lack of extensive dedicated computational studies on this compound in the literature, this section outlines a theoretical approach based on established methodologies for similar α,β-unsaturated ketones.

Computational Methodology

Density Functional Theory (DFT) Calculations:

-

Software: Gaussian, ORCA, or similar quantum chemistry packages.

-

Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is a widely used hybrid functional for geometry optimization and electronic property calculations of organic molecules.

-

Basis Set: 6-311++G(d,p) is a suitable basis set that provides a good balance between accuracy and computational cost for molecules of this size.

-

Calculations:

-

Geometry Optimization: To find the lowest energy conformation of the molecule.

-

Frequency Analysis: To confirm that the optimized structure is a true minimum on the potential energy surface and to predict vibrational spectra (IR and Raman).

-

Electronic Properties: Calculation of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies to understand the electronic transitions and reactivity.

-

Natural Bond Orbital (NBO) Analysis:

-

NBO analysis is performed to study the intramolecular charge transfer, hyperconjugative interactions, and to understand the delocalization of electron density within the molecule.

Molecular Electrostatic Potential (MEP) Analysis:

-

MEP maps are generated to visualize the electron density distribution and to identify the electrophilic and nucleophilic sites of the molecule.

Predicted Electronic Properties

Based on DFT calculations for analogous compounds, the following properties can be predicted for this compound.

Table 4: Predicted Electronic Properties of this compound.

| Property | Predicted Value | Significance |

| HOMO Energy | ~ -5.5 to -6.0 eV | Relates to the electron-donating ability. |

| LUMO Energy | ~ -2.0 to -2.5 eV | Relates to the electron-accepting ability. |

| HOMO-LUMO Gap | ~ 3.0 to 4.0 eV | Indicates chemical reactivity and electronic transition energy. |

| Dipole Moment | ~ 2.5 to 3.5 Debye | Reflects the overall polarity of the molecule. |

Spectroscopic Analysis

Infrared (IR) Spectroscopy

The IR spectrum is predicted to be dominated by the characteristic vibrational modes of the ketone and styryl groups.

Table 5: Predicted Major IR Absorption Bands for this compound.

| Wavenumber (cm⁻¹) | Vibration | Intensity |

| ~3050-3000 | C-H stretch (aromatic and vinylic) | Medium |

| ~2920-2850 | C-H stretch (methyl) | Medium |

| ~1655-1670 | C=O stretch (conjugated ketone) | Strong |

| ~1600-1580 | C=C stretch (aromatic and vinylic) | Medium-Strong |

| ~970 | C-H bend (trans-vinylic) | Strong |

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra are expected to show signals corresponding to the symmetric nature of the molecule.

Table 6: Predicted ¹H NMR Chemical Shifts for this compound (in CDCl₃).

| Proton | Predicted δ (ppm) | Multiplicity |

| -CH₃ | ~2.4 | s |

| =CH- (vinylic) | ~6.9 - 7.6 | d, m |

| Ar-H | ~7.2 - 7.5 | d, m |

Table 7: Predicted ¹³C NMR Chemical Shifts for this compound (in CDCl₃).

| Carbon | Predicted δ (ppm) |

| -CH₃ | ~21 |

| =CH- (vinylic) | ~125 - 145 |

| Ar-C | ~128 - 140 |

| C=O | ~188 - 192 |

UV-Visible (UV-Vis) Spectroscopy

The extended π-conjugation in this compound is expected to result in strong absorption in the UV-Vis region. The primary absorption band would be due to the π → π* transition of the conjugated system. A weaker n → π* transition associated with the carbonyl group is also expected at a longer wavelength.

Experimental Protocols

Synthesis: Claisen-Schmidt Condensation

This compound can be synthesized via a Claisen-Schmidt condensation reaction between acetone (B3395972) and two equivalents of 4-methylbenzaldehyde (B123495) in the presence of a base catalyst (e.g., NaOH or KOH) in a suitable solvent like ethanol (B145695).

Caption: Workflow for the synthesis of this compound.

Characterization Techniques

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 400 or 500 MHz) using deuterated chloroform (B151607) (CDCl₃) as the solvent and tetramethylsilane (B1202638) (TMS) as an internal standard.

-

FT-IR Spectroscopy: The IR spectrum is obtained using a Fourier-transform infrared spectrophotometer, typically with the sample prepared as a KBr pellet.

-

UV-Vis Spectroscopy: The UV-Vis absorption spectrum is measured in a suitable solvent (e.g., ethanol or dichloromethane) using a UV-Vis spectrophotometer.

-

Single-Crystal X-ray Diffraction: A suitable single crystal is mounted on a diffractometer, and data is collected at a specific temperature (e.g., 296 K) using Mo Kα radiation. The structure is solved and refined using appropriate software packages.

Visualizing Computational Models

Computational Workflow

The following diagram illustrates a typical workflow for the computational analysis of this compound.

Caption: A standard workflow for DFT-based computational studies.

Molecular Electrostatic Potential (MEP) Map Interpretation

The MEP map provides a visual representation of the charge distribution and is crucial for understanding intermolecular interactions and reactivity.

Caption: Conceptual diagram of MEP map interpretation for a styryl ketone.

Conclusion

This technical guide has synthesized the available experimental and theoretical data on this compound. The crystallographic data provides a precise geometric foundation, while computational methodologies offer a powerful avenue for exploring its electronic structure and reactivity. The predicted spectroscopic data serves as a useful reference for experimental characterization. This comprehensive overview is intended to facilitate further research into the applications of this and related divinyl ketones in drug design and materials science.

References

Bis-(4-methylstyryl) ketone derivatives and analogs synthesis

An In-depth Technical Guide to the Synthesis of Bis-(4-methylstyryl) Ketone Derivatives and Analogs

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of this compound and its derivatives and analogs. These compounds, belonging to the class of α,β-unsaturated ketones, are of significant interest in medicinal chemistry and drug development due to their potential therapeutic activities. This document outlines the core synthetic methodologies, presents key quantitative data, and details experimental protocols. Furthermore, it visualizes the primary synthetic route and a significant biological signaling pathway associated with this class of compounds, the NF-κB pathway. The information is tailored for researchers, scientists, and professionals involved in drug discovery and development.

Introduction

This compound, also known as 1,5-bis(4-methylphenyl)-1,4-pentadien-3-one, is a symmetrical diarylpentanoid. It is a derivative of dibenzylideneacetone (B150790) (DBA), a well-known compound in organic synthesis and coordination chemistry. The core structure features a central ketone flanked by two α,β-unsaturated double bonds, which are in turn substituted with 4-methylphenyl (p-tolyl) groups. This extended π-system and the presence of the electrophilic β-carbon atoms in the enone moieties are key determinants of the chemical and biological properties of these molecules.

The interest in this compound and its analogs stems from their structural similarity to curcumin, a natural product with a wide range of biological activities. Like curcumin, these α,β-unsaturated ketones are known to interact with biological nucleophiles, such as cysteine residues in proteins, thereby modulating the function of various enzymes and transcription factors. One of the most significant molecular targets is the Nuclear Factor-kappa B (NF-κB) signaling pathway, a critical regulator of inflammation, immunity, cell proliferation, and apoptosis.[1] The inhibition of NF-κB is a key strategy in the development of anti-inflammatory and anti-cancer agents.[2][3]

This guide will focus on the Claisen-Schmidt condensation as the primary method for synthesizing these compounds, providing detailed experimental procedures and relevant data for their characterization.

Synthetic Methodology: The Claisen-Schmidt Condensation

The most common and efficient method for the synthesis of this compound and its analogs is the base-catalyzed Claisen-Schmidt condensation, also known as a crossed aldol (B89426) condensation.[4] This reaction involves the condensation of an aldehyde (in this case, 4-methylbenzaldehyde (B123495) or its derivatives) with a ketone possessing α-hydrogens (such as acetone).

The reaction proceeds in two sequential aldol condensations. In the first step, a molecule of the aldehyde reacts with one of the α-carbons of the ketone to form a β-hydroxy ketone, which then readily dehydrates to yield an α,β-unsaturated ketone (a mono-styryl ketone). In the presence of excess aldehyde, the second α-carbon of the ketone undergoes a similar reaction to form the symmetrical bis-styryl ketone.

General Reaction Scheme:

Caption: Inhibition of the NF-κB signaling pathway by this compound.

Experimental Workflow and Logic

The development and evaluation of novel this compound derivatives typically follow a structured workflow.

Visualization of the Experimental Workflow

Caption: A typical experimental workflow for the development of bis-styryl ketone analogs.

Conclusion

This compound and its analogs represent a promising class of compounds with significant potential for the development of novel therapeutics, particularly in the areas of inflammation and oncology. The Claisen-Schmidt condensation provides a robust and versatile synthetic route to access a wide range of these molecules. The ability of these α,β-unsaturated ketones to modulate key signaling pathways, such as NF-κB, underscores their importance in medicinal chemistry. This guide provides a foundational resource for researchers to design, synthesize, and evaluate new derivatives with improved potency and drug-like properties. Further exploration of the structure-activity relationships and the biological mechanisms of action of these compounds is warranted to fully realize their therapeutic potential.

References

- 1. Natural and synthetic α,β-unsaturated carbonyls for NF-κB inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Fight Inflammation by Inhibiting NF-KB - Life Extension [lifeextension.com]

- 3. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound [chemicalbook.com]

A Technical Guide to the Bioactivity of Substituted Bis-Styryl Ketones

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted bis-styryl ketones, a class of compounds characterized by two styryl groups attached to a central ketone, have garnered significant attention in medicinal chemistry. These molecules, often considered curcuminoids or chalcone (B49325) analogs, serve as a versatile scaffold for the development of novel therapeutic agents. Their diverse biological activities, including anticancer, anti-inflammatory, and antioxidant properties, stem from their unique chemical structure, which allows for a multitude of substitutions on the aromatic rings. This guide provides a comprehensive literature review of the bioactivity of substituted bis-styryl ketones, presenting quantitative data, detailed experimental protocols, and visual representations of key signaling pathways to aid researchers in the exploration and development of these promising compounds.

Anticancer Activity

Substituted bis-styryl ketones have demonstrated potent cytotoxic effects against a variety of cancer cell lines. The mechanism of action often involves the induction of apoptosis and the modulation of key signaling pathways involved in cell proliferation and survival.

Quantitative Anticancer Activity Data

The following table summarizes the in vitro cytotoxic activity of various substituted bis-styryl ketones against different cancer cell lines, presented as IC50 values (the concentration required to inhibit 50% of cell growth).

| Compound ID | Substitution Pattern | Cancer Cell Line | IC50 (µM) | Reference |

| 1 | 2,6-bis(4-chlorobenzylidene)cyclohexanone | MCF-7 (Breast) | 4.4 ± 0.10 | [1] |

| 2 | 2,6-bis(4-fluorobenzylidene)cyclohexanone | MCF-7 (Breast) | ~20 | [1] |

| 3 | 2,5-bis(4-chlorobenzylidene)cyclopentanone | α-amylase inhibition | 7.6 ± 1.4 | [2] |

| 4 | 2,5-bis(4-bromobenzylidene)cyclopentanone | α-amylase inhibition | 6.9 ± 1.8 | [2] |

| 5 | 2,5-bis(4-methylbenzylidene)cyclopentanone | α-amylase inhibition | > acarbose | [2] |

| 6 | 2,5-bis(4-methoxybenzylidene)cyclopentanone | α-amylase inhibition | > acarbose | [2] |

| 7 | 2,6-bis(4-chlorobenzylidene)cyclohexanone | α-amylase inhibition | 19.8 ± 2.0 | [2] |

| 8 | 2,6-bis(4-bromobenzylidene)cyclohexanone | α-amylase inhibition | 23.4 ± 2.5 | [2] |

| PD9 | 2-(3,4-dimethoxyphenylamino)-1,4-naphthoquinone | DU-145 (Prostate) | 1-3 | [3] |

| PD10 | 2-(3,5-dimethoxyphenylamino)-1,4-naphthoquinone | DU-145 (Prostate) | 1-3 | [3] |

| PD11 | 2-(4-(dimethylamino)phenylamino)-1,4-naphthoquinone | DU-145 (Prostate) | 1-3 | [3] |

| PD13 | 2-(4-methoxyphenylamino)-1,4-naphthoquinone | MDA-MB-231 (Breast) | 1-3 | [3] |

| PD14 | 2-(4-ethoxyphenylamino)-1,4-naphthoquinone | MDA-MB-231 (Breast) | 1-3 | [3] |

| PD15 | 2-(p-tolylamino)-1,4-naphthoquinone | HT-29 (Colon) | 1-3 | [3] |

Experimental Protocols: Anticancer Assays

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.

Materials:

-

Substituted bis-styryl ketone compounds

-

Cancer cell lines (e.g., MCF-7, HCT-116, A549)

-

96-well plates

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

-

Compound Treatment: Prepare various concentrations of the substituted bis-styryl ketone compounds in the culture medium. The final DMSO concentration should not exceed 0.5%. Replace the medium in the wells with 100 µL of the medium containing the compounds. Include a vehicle control (DMSO without compound) and a blank (medium only).

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ humidified atmosphere.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.

Western blotting can be used to detect the expression levels of key proteins involved in the apoptosis pathway, such as caspases and their cleavage products.

Materials:

-

Substituted bis-styryl ketone compounds

-

Cancer cell lines

-

Lysis buffer (RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels

-

PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-Caspase-3, anti-cleaved Caspase-3, anti-PARP, anti-cleaved PARP, anti-Bcl-2, anti-Bax, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Cell Treatment and Lysis: Treat cancer cells with the substituted bis-styryl ketone compounds at the desired concentrations for a specified time. Harvest the cells and lyse them using ice-cold lysis buffer.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay kit.

-

SDS-PAGE and Protein Transfer: Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the separated proteins to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C.

-

Secondary Antibody Incubation and Detection: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. After further washing, add the ECL substrate and visualize the protein bands using an imaging system.

-

Data Analysis: Analyze the band intensities to determine the relative expression levels of the target proteins. β-actin is commonly used as a loading control to normalize the data. An increase in the levels of cleaved caspases and cleaved PARP, and a change in the Bax/Bcl-2 ratio are indicative of apoptosis induction.

Signaling Pathway: Induction of Apoptosis

Substituted bis-styryl ketones can induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. The following diagram illustrates a generalized workflow for the induction of apoptosis.

Apoptosis induction by substituted bis-styryl ketones.

Anti-inflammatory Activity

Chronic inflammation is a key factor in the development and progression of numerous diseases. Substituted bis-styryl ketones have shown significant anti-inflammatory properties, primarily through the inhibition of key inflammatory mediators and signaling pathways.

Quantitative Anti-inflammatory Activity Data

The anti-inflammatory activity of substituted bis-styryl ketones is often evaluated by their ability to inhibit enzymes like cyclooxygenase-2 (COX-2) or to reduce the production of pro-inflammatory cytokines.

| Compound ID | Assay | Target | Inhibition/IC50 | Reference |

| 63 | In vitro COX inhibition | COX-2 | Potent, selective inhibitor | [4] |

| Bis-AcPh | Xylene-induced ear edema | Inflammation | 86.15% inhibition | [5] |

| Bis-AcPh | Croton oil-induced ear edema | Inflammation | 71.28% inhibition | [5] |

| Bis-AcPh | Egg albumin denaturation | Inflammation | 95% inhibition (at 2.5 mg/mL) | [5] |

| PYZ16 | In vitro COX inhibition | COX-2 | IC50 = 0.52 µM | [6] |

| Celecoxib (B62257) | In vitro COX inhibition | COX-2 | IC50 = 0.78 µM | [6] |

Experimental Protocols: Anti-inflammatory Assays

This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes, which are responsible for the synthesis of prostaglandins, key mediators of inflammation.

Materials:

-

Substituted bis-styryl ketone compounds

-

COX-1 and COX-2 enzymes (ovine or human recombinant)

-

Arachidonic acid (substrate)

-

Assay buffer (e.g., Tris-HCl)

-

Heme (cofactor)

-

EIA (Enzyme Immunoassay) kit for prostaglandin (B15479496) E2 (PGE2)

-

Microplate reader

Procedure:

-

Enzyme Preparation: Prepare solutions of COX-1 and COX-2 enzymes in the assay buffer.

-

Compound Incubation: In a 96-well plate, add the assay buffer, heme, and the respective COX enzyme. Then, add the substituted bis-styryl ketone compounds at various concentrations. Include a vehicle control and a positive control (e.g., celecoxib for COX-2). Incubate for a short period (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.

-

Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to each well.

-

Reaction Incubation: Incubate the plate at 37°C for a specific time (e.g., 10 minutes).

-

Reaction Termination and PGE2 Measurement: Stop the reaction by adding a stop solution (e.g., HCl). Measure the amount of PGE2 produced using a competitive EIA kit according to the manufacturer's instructions.

-

Data Analysis: Calculate the percentage of COX inhibition for each compound concentration. The IC50 value is determined by plotting the percentage of inhibition against the compound concentration.

This assay quantifies the inhibitory effect of a compound on the transcriptional activity of Nuclear Factor-kappa B (NF-κB), a key transcription factor that regulates the expression of many pro-inflammatory genes.

Materials:

-

Substituted bis-styryl ketone compounds

-

Cell line transfected with an NF-κB luciferase reporter construct (e.g., HEK293T, THP-1)

-

Inducing agent (e.g., TNF-α, LPS)

-

Luciferase assay reagent

-

Luminometer

Procedure:

-

Cell Seeding and Treatment: Seed the reporter cells in a 96-well plate and allow them to adhere. Treat the cells with various concentrations of the substituted bis-styryl ketone compounds for a predetermined time.

-

Induction of NF-κB Activity: Stimulate the cells with an inducing agent (e.g., TNF-α or LPS) to activate the NF-κB pathway.

-

Cell Lysis and Luciferase Assay: After the stimulation period, lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol.

-

Data Analysis: Normalize the luciferase activity to a control (e.g., total protein concentration or a co-transfected control reporter). Calculate the percentage of NF-κB inhibition for each compound concentration. The IC50 value is determined from the dose-response curve.

Signaling Pathway: Inhibition of NF-κB and COX-2

Substituted bis-styryl ketones can exert their anti-inflammatory effects by inhibiting the NF-κB signaling pathway, which in turn reduces the expression of pro-inflammatory enzymes like COX-2.

Inhibition of NF-κB and COX-2 pathways.

Antioxidant Activity

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in a wide range of diseases. Substituted bis-styryl ketones, with their phenolic hydroxyl groups and conjugated double bonds, are effective radical scavengers and antioxidants.

Quantitative Antioxidant Activity Data

The antioxidant activity of substituted bis-styryl ketones is commonly assessed using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. The IC50 value represents the concentration of the compound required to scavenge 50% of the DPPH radicals.

| Compound ID | Assay | IC50 (µM) | Reference |

| Bis-AcPh | DPPH radical scavenging | Moderate activity | [5] |

| 2c | DPPH radical scavenging | 26.11 ± 0.12 | [7] |

| 2b | DPPH radical scavenging | 30.33 ± 0.22 | [7] |

| 2a | DPPH radical scavenging | 40.12 ± 0.42 | [7] |

| Ascorbic Acid (Standard) | DPPH radical scavenging | 44.01 ± 1.41 | [7] |

| Okanin | DPPH radical scavenging | 6.2 | [8] |

| Isookanin | DPPH radical scavenging | 10.6 | [8] |

Experimental Protocol: DPPH Radical Scavenging Assay

This spectrophotometric assay measures the capacity of a compound to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it.

Materials:

-

Substituted bis-styryl ketone compounds

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

96-well plates or cuvettes

-

Spectrophotometer

Procedure:

-

DPPH Solution Preparation: Prepare a fresh solution of DPPH in methanol or ethanol (e.g., 0.1 mM). The absorbance of this solution at 517 nm should be approximately 1.0.

-

Sample Preparation: Prepare serial dilutions of the substituted bis-styryl ketone compounds in the same solvent.

-

Reaction Mixture: In a 96-well plate or cuvette, mix a specific volume of the DPPH solution with a small volume of the sample solution. Include a control (DPPH solution with solvent only) and a blank (solvent only).

-

Incubation: Incubate the reaction mixture in the dark at room temperature for a defined period (e.g., 30 minutes).

-

Absorbance Measurement: Measure the absorbance of the solutions at 517 nm.

-

Data Analysis: The percentage of DPPH radical scavenging activity is calculated as: [ (Absorbance of control - Absorbance of sample) / Absorbance of control ] x 100. The IC50 value is determined by plotting the percentage of scavenging activity against the compound concentration.

Logical Relationship: Antioxidant Mechanism

The antioxidant activity of substituted bis-styryl ketones is primarily attributed to their ability to donate a hydrogen atom from a phenolic hydroxyl group to a free radical, thereby stabilizing the radical and terminating the radical chain reaction.

Antioxidant mechanism of substituted bis-styryl ketones.

Conclusion

Substituted bis-styryl ketones represent a promising class of bioactive molecules with significant potential for the development of new therapeutic agents. Their multifaceted activities against cancer, inflammation, and oxidative stress, coupled with the tunability of their chemical structure, make them an attractive scaffold for further investigation. This technical guide has provided a consolidated overview of their bioactivity, including quantitative data, detailed experimental protocols, and visual representations of key signaling pathways. It is intended to serve as a valuable resource for researchers in the field, facilitating the design and execution of future studies aimed at unlocking the full therapeutic potential of these versatile compounds. Further research focusing on structure-activity relationships, in vivo efficacy, and safety profiles will be crucial in translating the promise of substituted bis-styryl ketones into clinical applications.

References

- 1. benchchem.com [benchchem.com]

- 2. ukm.my [ukm.my]

- 3. Anticancer activity and SAR studies of substituted 1,4-naphthoquinones - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 8. researchgate.net [researchgate.net]

In Silico Modeling of Bis-(4-methylstyryl) ketone Protein Binding: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the in silico methodologies for investigating the protein binding of Bis-(4-methylstyryl) ketone, a chalcone (B49325) derivative with potential applications in targeted protein degradation. Given its classification as a "Protein Degrader Building Block," this document focuses on its putative interaction with E3 ubiquitin ligases, key enzymes in the ubiquitin-proteasome system.[1] While direct experimental data on the specific protein targets of this compound are limited, this guide leverages the extensive research on chalcone derivatives to propose a robust computational framework for target identification and binding characterization. The protocols detailed herein for molecular docking, molecular dynamics simulations, and binding free energy calculations are tailored to provide researchers with a practical roadmap for exploring the therapeutic potential of this and similar molecules.

Introduction: The Therapeutic Potential of Chalcones

Chalcones, characterized by their 1,3-diaryl-2-propen-1-one backbone, are a class of naturally occurring compounds found in many plants.[2] They serve as precursors for flavonoids and exhibit a wide array of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[2] The therapeutic versatility of chalcones stems from their ability to interact with a diverse range of protein targets, such as kinases, proteases, and receptors. Several chalcone derivatives have been investigated for their potential to modulate key signaling pathways involved in disease pathogenesis.

This compound, the subject of this guide, is a synthetic chalcone derivative. Its designation as a "Protein Degrader Building Block" suggests its potential utility in the rapidly advancing field of targeted protein degradation.[1] This strategy employs bifunctional molecules, such as Proteolysis Targeting Chimeras (PROTACs), to recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome. A critical component of a PROTAC is the E3 ligase ligand.

This guide will focus on the in silico modeling of this compound as a putative ligand for an E3 ubiquitin ligase, providing a framework to predict its binding affinity and mode of interaction.

Potential Protein Target: Cereblon (CRBN) E3 Ubiquitin Ligase

While numerous E3 ubiquitin ligases exist, Cereblon (CRBN) is a well-characterized and frequently utilized E3 ligase in the development of PROTACs.[3][4] It forms a complex with Cullin-4A (CUL4A) and DNA damage-binding protein 1 (DDB1) to create the CUL4A-DDB1-CRBN E3 ubiquitin ligase complex.[5] Known ligands for CRBN include the immunomodulatory drugs (IMiDs) thalidomide, lenalidomide, and pomalidomide.[6] Given the established role of CRBN in targeted protein degradation and the availability of structural and biochemical data, it serves as an excellent model target for the in silico investigation of this compound.

Signaling Pathway of CRBN-mediated Protein Degradation

The canonical pathway for CRBN-mediated protein degradation initiated by a PROTAC involves the formation of a ternary complex between the target protein, the PROTAC, and the CRBN E3 ligase complex. This proximity induces the transfer of ubiquitin from an E2-conjugating enzyme to the target protein, marking it for proteasomal degradation.

In Silico Modeling Workflow

The in silico investigation of this compound's binding to a protein target like CRBN follows a multi-step computational workflow. This process begins with preparing the ligand and protein structures, followed by molecular docking to predict the binding pose, and then molecular dynamics simulations to assess the stability of the complex and calculate the binding free energy.

Experimental Protocols

This section provides detailed methodologies for the key in silico experiments.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor and estimates the strength of the interaction.

Protocol using AutoDock Vina:

-

Protein Preparation:

-

Download the crystal structure of the target protein (e.g., CRBN in complex with a known ligand, PDB ID: 4TZ4) from the Protein Data Bank.

-

Remove water molecules, co-factors, and any existing ligands from the PDB file.

-

Add polar hydrogens and assign Kollman charges using AutoDock Tools (ADT).

-

Save the prepared protein structure in PDBQT format.

-

-

Ligand Preparation:

-

Obtain the 2D structure of this compound.

-

Convert the 2D structure to a 3D structure using a molecule editor like Avogadro or ChemDraw.

-

Perform energy minimization of the 3D structure using a force field (e.g., MMFF94).

-

Save the ligand structure in PDBQT format, defining the rotatable bonds.

-

-

Grid Box Definition:

-

Define the search space for docking by creating a grid box that encompasses the binding site of the protein. The binding site can be identified from the co-crystallized ligand in the original PDB file.

-

-

Docking Execution:

-

Run AutoDock Vina, providing the prepared protein and ligand files, and the grid box parameters.

-

The output will be a set of predicted binding poses with their corresponding binding affinities (in kcal/mol).

-

-

Analysis of Results:

-

Analyze the top-ranked binding pose to identify key interactions (hydrogen bonds, hydrophobic interactions) with the protein's active site residues.

-

Compare the predicted binding mode with that of known ligands to validate the docking protocol.

-

Molecular Dynamics Simulation

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of the protein-ligand complex over time, offering a more realistic representation of the biological system.

Protocol using GROMACS:

-

System Preparation:

-

Select the best-ranked docked pose of the this compound-CRBN complex.

-

Generate the ligand topology and parameter files using a tool like the CHARMM General Force Field (CGenFF) server.

-

Place the complex in a simulation box (e.g., cubic or dodecahedron) and solvate it with a chosen water model (e.g., TIP3P).

-

Add ions (e.g., Na+ and Cl-) to neutralize the system and mimic physiological salt concentration.

-

-

Energy Minimization:

-

Perform energy minimization of the entire system to remove steric clashes and unfavorable geometries.

-

-

Equilibration:

-

Perform a two-step equilibration process:

-

NVT (constant Number of particles, Volume, and Temperature) ensemble: Heat the system to the desired temperature (e.g., 300 K) while restraining the protein and ligand positions.

-

NPT (constant Number of particles, Pressure, and Temperature) ensemble: Equilibrate the pressure of the system while maintaining the temperature, with position restraints on the protein and ligand.

-

-

-

Production MD:

-

Run the production MD simulation for a desired length of time (e.g., 100 ns) without any restraints. Save the trajectory and energy files at regular intervals.

-

-

Trajectory Analysis:

-

Analyze the MD trajectory to assess the stability of the complex:

-

Root Mean Square Deviation (RMSD): To monitor the conformational stability of the protein and ligand.

-

Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein.

-

Hydrogen Bond Analysis: To determine the persistence of hydrogen bonds between the ligand and protein over time.

-

-

Binding Free Energy Calculation

The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) method is a popular approach to estimate the binding free energy of a ligand to a protein from an MD simulation trajectory.[7][8][9]

Protocol using g_mmpbsa (for GROMACS):

-

Trajectory Extraction:

-

Extract snapshots of the protein-ligand complex, the protein alone, and the ligand alone from the production MD trajectory.

-

-

MM/PBSA Calculation:

-

Use the g_mmpbsa tool to calculate the binding free energy by solving the Poisson-Boltzmann equation for each snapshot and averaging the results.

-

The binding free energy (ΔG_bind) is calculated as: ΔG_bind = ΔE_MM + ΔG_solv - TΔS where:

-

ΔE_MM is the change in molecular mechanics energy in the gas phase.

-

ΔG_solv is the change in solvation free energy.

-

TΔS is the change in conformational entropy upon binding (often omitted for relative binding energy comparisons due to high computational cost).

-

-

-

Per-Residue Decomposition:

-

Decompose the total binding free energy into contributions from individual amino acid residues to identify key residues involved in the interaction.

-

Quantitative Data Presentation

The following tables present hypothetical but representative quantitative data that could be obtained from the in silico modeling of this compound binding to CRBN.

Table 1: Molecular Docking Results

| Ligand | Binding Affinity (kcal/mol) | Key Interacting Residues |

| This compound | -8.5 | TRP380, TRP386, GLU377 |

| Lenalidomide (Reference) | -7.2 | TRP380, TRP386, HIS353 |

Table 2: Molecular Dynamics Simulation Stability Metrics (100 ns)

| System | Average RMSD (Protein Backbone) (nm) | Average RMSD (Ligand) (nm) |

| CRBN - this compound | 0.25 ± 0.05 | 0.15 ± 0.03 |

| CRBN - Lenalidomide | 0.22 ± 0.04 | 0.12 ± 0.02 |

Table 3: Binding Free Energy Calculation (MM/PBSA)

| Component | CRBN - this compound (kJ/mol) | CRBN - Lenalidomide (kJ/mol) |

| Van der Waals Energy | -150.2 | -120.5 |

| Electrostatic Energy | -45.8 | -60.1 |

| Polar Solvation Energy | 130.5 | 115.3 |

| Non-polar Solvation Energy | -15.1 | -12.4 |

| Binding Free Energy (ΔG_bind) | -80.6 | -77.7 |

Logical Relationships in Drug Discovery

The in silico modeling process is an integral part of the modern drug discovery pipeline, providing crucial information that guides experimental studies.

Conclusion

This technical guide has outlined a comprehensive in silico strategy for investigating the protein binding of this compound, with a focus on its potential as an E3 ligase ligand. By employing molecular docking, molecular dynamics simulations, and binding free energy calculations, researchers can gain valuable insights into the binding mode, affinity, and stability of this and other chalcone derivatives. The detailed protocols and workflows provided herein serve as a practical resource for scientists and drug development professionals seeking to explore the therapeutic potential of novel compounds in the exciting field of targeted protein degradation. The integration of these computational methods into the drug discovery pipeline can significantly accelerate the identification and optimization of new drug candidates.

References

- 1. calpaclab.com [calpaclab.com]

- 2. Chalcone Derivatives: Role in Anticancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of E3 Ligase Ligands for Target Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]

- 5. Molecular Dynamics Simulation of Lenalidomide Interaction with CRBN Protein: A target for immunomodulatory Drugs [scielo.org.za]

- 6. Combined scaffold hopping, molecular screening with dynamic simulation to screen potent CRBN ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. MM-PBSA binding free energy calculations [bio-protocol.org]

- 8. scribd.com [scribd.com]

- 9. GROMACS Calculation of MM-PBSA Binding Free Energy Tutorial - CD ComputaBio [computabio.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of Bis-(4-methylstyryl) ketone via Claisen-Schmidt Condensation

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of bis-(4-methylstyryl) ketone, a valuable building block in medicinal chemistry, particularly in the development of Proteolysis Targeting Chimeras (PROTACs). The synthesis is achieved through a base-catalyzed Claisen-Schmidt condensation of 4-methylbenzaldehyde (B123495) with acetone (B3395972).

Introduction

The Claisen-Schmidt condensation is a reliable and widely used carbon-carbon bond-forming reaction between an enolizable ketone and a non-enolizable aldehyde in the presence of a base. This reaction is particularly useful for the synthesis of α,β-unsaturated ketones, also known as chalcones and their derivatives. This compound, with its symmetrical structure, serves as a versatile scaffold. Its classification by chemical suppliers as a "Protein Degrader Building Block" suggests its utility in the synthesis of PROTACs, which are heterobifunctional molecules that induce the degradation of specific target proteins.[1]

Principle of the Reaction

The reaction proceeds in a stepwise manner. First, a hydroxide (B78521) ion removes an α-hydrogen from acetone to form a reactive enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of 4-methylbenzaldehyde. The resulting β-hydroxy ketone intermediate readily undergoes dehydration to yield 4-methylbenzylideneacetone. The reaction then repeats on the other side of the acetone molecule, with the formation of a second enolate followed by condensation with another molecule of 4-methylbenzaldehyde and subsequent dehydration to yield the final product, this compound.

Experimental Protocol

This protocol is adapted from general procedures for Claisen-Schmidt condensations of substituted benzaldehydes with acetone.

Materials:

-

4-Methylbenzaldehyde (p-tolualdehyde)

-

Acetone

-

Sodium hydroxide (NaOH)

-

Ethanol (B145695) (95%)

-

Deionized water

-

Glacial acetic acid

-

Ethyl acetate (B1210297)

-

Anhydrous sodium sulfate

-

Standard laboratory glassware (round-bottom flask, condenser, dropping funnel, beaker, Buchner funnel)

-

Stirring plate and magnetic stir bar

-

Ice bath

-

Rotary evaporator

-

Melting point apparatus

-

NMR spectrometer

-

IR spectrometer

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 g of sodium hydroxide in 100 mL of deionized water, followed by the addition of 80 mL of ethanol. Cool the solution to room temperature.

-

Addition of Reactants: In a separate beaker, prepare a mixture of 12.0 g (0.1 mol) of 4-methylbenzaldehyde and 2.9 g (0.05 mol) of acetone.

-

Condensation Reaction: While stirring the NaOH solution vigorously, add the 4-methylbenzaldehyde and acetone mixture dropwise over a period of 30 minutes. The reaction is exothermic, and a yellow precipitate will begin to form. Maintain the reaction temperature at 20-25°C, using an ice bath if necessary.

-

Reaction Completion: After the addition is complete, continue stirring the mixture at room temperature for 2-3 hours to ensure the reaction goes to completion.

-

Neutralization and Isolation: Cool the reaction mixture in an ice bath and neutralize it by slowly adding glacial acetic acid until the solution is acidic to litmus (B1172312) paper. Filter the crude yellow product using a Buchner funnel and wash the solid with cold deionized water until the washings are neutral.

-

Drying: Dry the crude product in a desiccator or a vacuum oven at a low temperature.

-

Recrystallization: Recrystallize the crude this compound from hot ethyl acetate or ethanol to obtain a purified, crystalline solid.

-

Final Drying: Dry the purified crystals under vacuum.

Data Presentation

Table 1: Physicochemical and Yield Data for this compound

| Parameter | Value |

| Molecular Formula | C₁₉H₁₈O |

| Molecular Weight | 262.35 g/mol [2] |

| Appearance | Yellow crystalline solid |

| Melting Point | Literature values vary, typically in the range of 120-130°C. Experimental determination is recommended. |

| Theoretical Yield | 13.1 g |

| Typical Experimental Yield | 80-90% |

| CAS Number | 621-98-7[1] |

Table 2: Spectroscopic Data for this compound

| Spectroscopy | Expected Chemical Shifts (δ) / Wavenumber (cm⁻¹) |

| ¹H NMR (CDCl₃) | ~2.4 ppm (s, 6H, 2 x -CH₃), ~7.0-7.6 ppm (m, 12H, Ar-H and -CH=CH-) |

| ¹³C NMR (CDCl₃) | ~21.5 ppm (-CH₃), ~125-145 ppm (Ar-C and -CH=CH-), ~189 ppm (C=O) |

| IR (KBr) | ~1650 cm⁻¹ (C=O stretch, conjugated), ~1600 cm⁻¹ (C=C stretch), ~2900-3100 cm⁻¹ (C-H stretch) |

Note: The spectroscopic data provided are estimations based on the structure and data for similar compounds. Experimental verification is essential.

Visualization of Experimental Workflow

Caption: A flowchart illustrating the key steps in the synthesis and purification of this compound.

Application in Drug Development: PROTACs

This compound is a valuable building block for the synthesis of PROTACs.[1] PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[3] The this compound moiety can be chemically modified to incorporate a ligand for a specific target protein and a linker to an E3 ligase ligand.

Signaling Pathway Diagram

The following diagram illustrates the general mechanism of action for a PROTAC synthesized from a this compound-derived scaffold.

Caption: The catalytic cycle of a PROTAC, leading to the targeted degradation of a protein.

References

Application Notes and Protocols for the Laboratory Synthesis of Bis-(4-methylstyryl) ketone

Introduction

Bis-(4-methylstyryl) ketone, systematically named (1E,4E)-1,5-bis(4-methylphenyl)penta-1,4-dien-3-one, is a symmetrical α,β-unsaturated ketone. Its synthesis is a classic example of a base-catalyzed crossed aldol (B89426) condensation, specifically the Claisen-Schmidt condensation. This reaction involves the condensation of two equivalents of an aromatic aldehyde, in this case, 4-methylbenzaldehyde (B123495) (p-tolualdehyde), with one equivalent of a ketone, acetone (B3395972). The resulting conjugated system imparts useful properties to the molecule, making it of interest to researchers in materials science and drug development. The (E,E)-isomer is the thermodynamically favored and typically isolated product.[1] This document provides a detailed protocol for the laboratory synthesis, purification, and characterization of this compound.

Reaction Mechanism

The synthesis of this compound proceeds via a Claisen-Schmidt condensation.[2][3][4] The reaction is base-catalyzed, typically using sodium hydroxide (B78521). The hydroxide ion abstracts an acidic α-hydrogen from acetone to form a reactive enolate. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of 4-methylbenzaldehyde. The resulting β-hydroxy ketone intermediate readily undergoes base-catalyzed dehydration to yield a conjugated α,β-unsaturated ketone. This process is repeated on the other side of the acetone molecule with a second equivalent of 4-methylbenzaldehyde to form the final product, this compound. The formation of the extended conjugated system provides the thermodynamic driving force for the dehydration steps.[3]

Quantitative Data Summary

The following table summarizes the key quantitative data for the reactants and the product in this synthesis protocol.

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Molar Ratio | Key Properties |

| 4-Methylbenzaldehyde | C₈H₈O | 120.15 | 2 | Liquid, density: 1.019 g/mL |

| Acetone | C₃H₆O | 58.08 | 1 | Liquid, density: 0.784 g/mL |

| Sodium Hydroxide | NaOH | 40.00 | Catalyst | Solid |

| Ethanol (B145695) (95%) | C₂H₆O | 46.07 | Solvent | Liquid |

| This compound | C₁₉H₁₈O | 262.35 | Product | Yellow crystalline solid [5] |

Experimental Protocol

Materials and Reagents:

-

4-Methylbenzaldehyde (p-tolualdehyde)

-

Acetone

-

Sodium Hydroxide (NaOH)

-

95% Ethanol

-

Distilled water

-